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Mullite

Thermal shock resistance Refractory ceramics Alumina-mullite composites

Specify Mullite (3Al₂O₃·2SiO₂, CAS 37287-16-4) for applications demanding a balance of thermal shock resistance and high-temperature integrity where alumina fails. Its CTE (5.8 µm/m·K) and thermal shock figure-of-merit (12–19 points) outperform alumina by 3× in cyclic furnaces, reducing kiln furniture fracture. Unlike cordierite, mullite delivers 130–160 MPa flexural strength with a dielectric constant ~19–43% lower than alumina for RF substrates. Validate material interchange risk: substituting cordierite sacrifices 80% of mullite's strength; alumina replacement introduces 16–41% higher CTE and tensile coating cracks in SiC composites. Procure mullite when process ΔT ≥ 200°C/cycle and replacement cost of alumina furniture exceeds material savings.

Molecular Formula Al6O13Si2
Molecular Weight 426.05 g/mol
CAS No. 37287-16-4
Cat. No. B6593107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMullite
CAS37287-16-4
Molecular FormulaAl6O13Si2
Molecular Weight426.05 g/mol
Structural Identifiers
SMILESO=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O
InChIInChI=1S/6Al.2O2Si.9O/c;;;;;;2*1-3-2;;;;;;;;;
InChIKeyKZHJGOXRZJKJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Mullite (CAS 37287-16-4) Technical Baseline: Composition, Class, and Procurement-Relevant Characteristics


Mullite (3Al₂O₃·2SiO₂, CAS 37287-16-4) is a stable aluminosilicate ceramic phase that occupies a unique position between pure alumina and silica-based refractories. Unlike single-component oxides, mullite is a line compound in the Al₂O₃–SiO₂ binary system with a melting point of approximately 1853 °C, and it is the only stable crystalline phase in this system at high temperatures under atmospheric pressure [1]. Its properties—a low coefficient of thermal expansion (CTE) of ~5.8 µm/m·K, moderate thermal conductivity (3.5–11 W/m·K), and a dielectric constant of ~6.3 at 1 MHz—make it a candidate for applications requiring a balance of thermal shock resistance, mechanical integrity, and electrical insulation that is distinct from alumina, cordierite, zirconia, spinel, or silicon carbide [2].

Why Alumina, Cordierite, Zirconia, Spinel, or Silicon Carbide Cannot Directly Replace Mullite in Thermomechanically Demanding Environments


Generic substitution among oxide ceramics is unreliable because mullite's property profile arises from its dual Al₂O₃–SiO₂ composition and interlocking grain morphology, which no single-phase analog replicates. Alumina offers higher hardness and compressive strength but suffers from a 16–41% higher CTE and inferior thermal shock resistance [1]. Cordierite excels in thermal shock resistance due to an ultra-low CTE (2.9–4.8 µm/m·K) but has only ~20% of mullite's flexural strength and a maximum service temperature ~530 °C lower [2]. Zirconia provides higher fracture toughness but at significantly greater density, cost, and susceptibility to low-temperature degradation [3]. Silicon carbide, while superior in thermal conductivity and high-temperature strength, requires protective coatings against oxidation above 1000 °C and presents a CTE mismatch with many oxide systems. Spinel approaches mullite in refractoriness but has a higher density (3.56 vs. 3.16 g/cm³) and dissimilar dielectric properties [4]. These quantitative disparities mean that direct material interchange without design recalculation inevitably alters thermal stress profiles, creep rates, and component lifetimes.

Mullite vs. Alumina, Cordierite, Zirconia, Spinel, and SiC: Quantitative Head-to-Head Evidence for Procurement Decisions


Thermal Shock Resistance: Mullite vs. Alumina — 3× Superiority in Thermal Shock Figure-of-Merit

Mullite's thermal shock resistance figure-of-merit (12–19 points) is approximately 3× greater than that of alumina (4.9–14 points), as compiled from multi-source engineering databases [1]. In direct head-to-head quench testing of dense, fine-grained (≤98% theoretical density) reference alumina versus an alumina–10 vol.% mullite composite, the composite exhibited a ~12% higher critical temperature increment for failure (ΔT_c) [2]. This difference arises from mullite's lower CTE (5.8 vs. 6.7–8.2 µm/m·K) and lower Young's modulus (110–170 vs. 220–370 GPa), which together reduce thermal stress magnitude under transient thermal gradients [3].

Thermal shock resistance Refractory ceramics Alumina-mullite composites

Fracture Toughness: Monolithic Mullite vs. Mullite–Zirconia Composite — 2× Enhancement from Zirconia Addition Defines Design Strategy

Monolithic mullite exhibits a fracture toughness of 1.9–2.2 MPa·m¹/², which is notably lower than that of dense alumina (3.7–7.2 MPa·m¹/²) or zirconia-toughened ceramics [1]. However, the addition of 20 vol.% unstabilized monoclinic zirconia increases the ambient-temperature fracture toughness from 1.9 to 3.9 MPa·m¹/²—a 105% enhancement [2]. A separate study on pure mullite prepared by a wet-chemical method reported a K_1c of 2.5 MPa·m¹/², while microwave-sintered mullite–zirconia composites achieved 3.65 MPa·m¹/² [3]. This quantifies the design principle: pure mullite should not be selected where high fracture toughness is the primary requirement unless a zirconia-toughened variant is specified.

Fracture toughness Mullite-zirconia composites Transformation toughening

Creep Resistance: Mullite-Containing Fibers vs. Single-Phase Alumina Fibers — Qualitatively Lower Creep Rates at 900–1200 °C

In comparative creep testing of polycrystalline oxide fibers at 900–1200 °C, nanocomposite fibers containing a mullite second phase exhibited significantly lower creep rates than single-phase alumina fibers (Nextel 610), while fibers containing only zirconia additions showed creep rates similar to pure alumina [1]. The Nextel 720 alumina–mullite fiber (85% Al₂O₃ / 15% SiO₂, forming mullite) demonstrates higher tensile strength and creep resistance than the all-alumina Nextel 610 at temperatures above 1100 °C [2]. The microstructural mechanism involves progressive dissolution of mullite and reprecipitation of alumina into elongated oriented grains, conferring the highest creep resistance of all current commercial fine oxide fibers up to 1500 °C [3].

High-temperature creep Oxide ceramic fibers Nextel fibers

Thermal Expansion: Mullite CTE 5.8 vs. Cordierite 2.9–4.8 vs. Alumina 6.7–8.2 µm/m·K — The Intermediate CTE That Balances Thermal Stress and Dimensional Stability

Mullite's coefficient of thermal expansion (CTE) of 5.8 µm/m·K positions it as an intermediate between the ultra-low expansion of cordierite (2.9–4.8 µm/m·K) and the higher expansion of alumina (6.7–8.2 µm/m·K) [1]. This intermediate value is critical for two design scenarios: (1) as a bondcoat in environmental barrier coatings (EBCs) on silicon-based ceramics, where mullite's CTE closely matches that of SiC (~4.5–5.0 µm/m·K), minimizing interfacial stress compared to alumina; and (2) as an electronic substrate material, where its CTE (5.8 µm/m·K) approximates that of silicon (~3 µm/m·K) better than alumina (6.7–8.2 µm/m·K), reducing thermal mismatch stress in bonded assemblies [2][3].

Coefficient of thermal expansion Dimensional stability Ceramic substrates

Oxidation Protection: Mullite Coatings Reduce SiC Oxidation by up to 62% vs. Uncoated SiC at 1000 °C in Steam

Nanostructured, pinhole-free, crystalline mullite coatings deposited on silicon carbide particles via atomic layer deposition (ALD) reduced the oxidation of SiC by up to 62% relative to uncoated particles after 20 hours of exposure to high-temperature steam at 1000 °C [1]. In cycling oxidation testing at 1500 °C in air, sol–gel-derived mullite coatings on recrystallized SiC demonstrated adherent, crack-free protection under thermal cycling between room temperature and 1500 °C, whereas uncoated SiC experienced progressive oxidation and silica scale degradation [2]. Mullite's effectiveness as an oxidation barrier derives from its close CTE match with SiC, which maintains coating adhesion during thermal transients, in contrast to alumina coatings that develop tensile cracks due to CTE mismatch [3].

Environmental barrier coatings Oxidation resistance Silicon carbide protection

Dielectric Constant: Mullite (ε_r ≈ 6.3 at 1 MHz) vs. Alumina (7.8–11) vs. Cordierite (4.7) — The Intermediate Dielectric for High-Frequency Substrate Applications

At 1 MHz, mullite exhibits a dielectric constant (ε_r) of approximately 6.3, which is 19–43% lower than that of alumina (7.8–11) and approximately 34% higher than that of cordierite (4.7) [1]. Mullite and cordierite are both recognized as promising electronic packaging materials specifically because their dielectric constants are lower than that of alumina, reducing signal propagation delay in high-speed devices [2]. In sol–gel-derived aluminosilicate substrates, mullite compositions achieved ε_r values of 6.7–6.9 at 1–4 MHz, while cordierite compositions reached 5.4–6.0 at the same frequencies [3].

Dielectric constant Electronic substrates High-frequency ceramics

High-Value Application Scenarios for Mullite Based on Quantified Property Differentiation


Kiln Furniture and Refractory Linings Requiring Superior Thermal Shock Resistance Over Alumina

In cyclic high-temperature processes such as ceramic firing, powder metallurgy sintering, and glass annealing, mullite kiln furniture (shelves, posts, setters) exploits its 3× higher thermal shock figure-of-merit (12–19 points) compared to alumina (4.9–14 points) [1]. The ~12% higher critical quench temperature difference, validated by Mezquita et al. (2001), predicts fewer thermal-stress-induced fractures during repeated heating/cooling cycles [2]. Procurement specifications should prioritize mullite when the process involves ΔT ≥ 200 °C per cycle and replacement costs of alumina furniture exceed material savings.

Environmental Barrier Coatings (EBCs) for SiC-Based Components in Gas Turbines and Aerospace

Mullite's CTE (5.8 µm/m·K) closely matches that of SiC (~4.5–5.0 µm/m·K), providing superior thermal cycling adhesion compared to alumina bondcoats (CTE 6.7–8.2 µm/m·K) that develop tensile cracks [3]. ALD-deposited mullite coatings reduce SiC oxidation by up to 62% in steam at 1000 °C [4]. This makes mullite the bondcoat of choice in multi-layer EBC systems for C/SiC and SiC/SiC composites used in turbine hot sections, where coating delamination from CTE mismatch constitutes a critical failure mode.

High-Temperature Composite Reinforcement: Mullite-Containing Fibers for Creep-Limited Applications Above 1100 °C

For oxide–oxide ceramic matrix composites (CMCs) and thermal protection systems operating above 1100 °C, mullite-containing fibers (Nextel 720, CeraFib 75) are specified over pure alumina fibers (Nextel 610) due to their qualitatively lower creep rates—the highest creep resistance of all commercial fine oxide fibers up to 1500 °C [5]. This evidence directly supports fiber selection for combustion liners, thermal barriers, and radomes where long-term dimensional stability under load at extreme temperatures is the primary performance criterion.

Electronic Substrates and Packaging: Mullite as the Intermediate Dielectric Constant Material Between Alumina and Cordierite

In high-speed microelectronic packaging, mullite substrates (ε_r ≈ 6.3 at 1 MHz) offer a 19–43% lower dielectric constant than alumina (7.8–11), reducing signal propagation delay while retaining mechanical strength (flexural strength 130–160 MPa) that cordierite (17–32 MPa) cannot provide [6]. Additionally, mullite's CTE (5.8 µm/m·K) approximates that of silicon better than alumina, minimizing thermal stress in bonded chip-on-substrate assemblies. Procurement for RF packaging, multi-chip modules, and high-reliability hermetic packages should evaluate mullite when alumina's dielectric loss is unacceptable and cordierite's strength is insufficient.

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